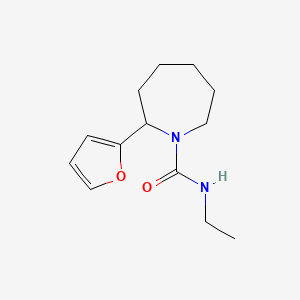

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide, also known as Suvorexant, is a novel medication used for the treatment of insomnia. It was approved by the United States Food and Drug Administration (FDA) in 2014 and is the first approved medication in a new class of drugs known as orexin receptor antagonists.

Mechanism of Action

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide works by selectively blocking the binding of orexins to their receptors in the brain. Orexins are neuropeptides that regulate wakefulness and arousal. By blocking the binding of orexins to their receptors, N-ethyl-2-(furan-2-yl)azepane-1-carboxamide promotes sleep by reducing wakefulness and increasing sleep drive.

Biochemical and Physiological Effects:

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has been shown to have a dose-dependent effect on sleep architecture, with higher doses resulting in increased slow-wave sleep and decreased REM sleep. N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has also been shown to have a minimal effect on next-day residual sedation and cognitive impairment.

Advantages and Limitations for Lab Experiments

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its efficacy in the treatment of insomnia. However, N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has limitations in that it is not suitable for long-term use due to the risk of dependence and withdrawal symptoms.

Future Directions

There are several future directions for the use of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide. One area of research is the use of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide in the treatment of other sleep disorders such as narcolepsy and sleep apnea. Another area of research is the development of more selective orexin receptor antagonists with fewer side effects. Additionally, the use of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide in combination with other medications for the treatment of insomnia is an area of ongoing research.

Synthesis Methods

The synthesis of N-ethyl-2-(furan-2-yl)azepane-1-carboxamide involves a multistep process that begins with the reaction of 2-furancarboxaldehyde with ethylamine to form N-ethyl-2-furancarboxamide. This compound is then reacted with 1,6-diaminohexane to form N-ethyl-2-(furan-2-yl)azepane-1-carboxamide. The final product is obtained by purifying the compound through recrystallization.

Scientific Research Applications

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has been extensively studied for its efficacy in the treatment of insomnia. Clinical trials have shown that N-ethyl-2-(furan-2-yl)azepane-1-carboxamide significantly improves sleep onset latency, total sleep time, and wake after sleep onset compared to placebo. Additionally, N-ethyl-2-(furan-2-yl)azepane-1-carboxamide has been shown to be effective in patients with comorbid insomnia and psychiatric disorders such as depression and anxiety.

properties

IUPAC Name |

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-2-14-13(16)15-9-5-3-4-7-11(15)12-8-6-10-17-12/h6,8,10-11H,2-5,7,9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCRTQFYLNMNSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCCCC1C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-(furan-2-yl)azepane-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-(oxolan-2-yl)ethanone](/img/structure/B7593647.png)

![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)

![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)

![2-[(4-Chloropyrazol-1-yl)methyl]-1-(difluoromethyl)benzimidazole](/img/structure/B7593694.png)

![1-(2-Methoxyethyl)-3-[1-(5-methyl-1,3-thiazol-2-yl)propyl]urea](/img/structure/B7593700.png)

![4-[(4-Chloropyrazol-1-yl)methyl]-2-(furan-2-yl)-1,3-thiazole](/img/structure/B7593706.png)

![2-[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]acetonitrile](/img/structure/B7593710.png)

![N'-[1-(4-fluorophenyl)ethyl]-N-(3-methylsulfinylphenyl)oxamide](/img/structure/B7593716.png)

![1-[1-(3-Methoxypropyl)pyrazol-3-yl]-3-(4-methylcyclohexyl)urea](/img/structure/B7593734.png)